

Application Notes and Protocols for High-Resolution Mass Spectrometry of Avermectin B1a

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Compound of Interest

Compound Name: *avermectin B1a*

Cat. No.: *B195269*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of **Avermectin B1a** using high-resolution mass spectrometry (HRMS). The methodologies outlined below are synthesized from established analytical methods and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

Avermectin B1a is a potent macrocyclic lactone anthelmintic agent widely used in veterinary medicine.^[1] Accurate and sensitive quantification of **Avermectin B1a** in various matrices is crucial for pharmacokinetic studies, residue analysis, and formulation development. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) offers the specificity and sensitivity required for precise determination. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis of **Avermectin B1a**.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters that can be expected when utilizing the described methodology. These values are compiled from various sources and may vary depending on the specific instrumentation and matrix used.

Table 1: Method Detection and Quantitation Limits

Parameter	Soil	Water	Plasma	Animal Tissue
Limit of Detection (LOD)	4x baseline noise[2]	4x baseline noise[3]	0.009 mg/ml[4]	0.05-0.68 µg/kg
Limit of Quantitation (LOQ)	0.5 µg/kg[2]	0.05 µg/L[3]	0.029 mg/ml[4]	0.17-2.27 µg/kg

Table 2: Linearity and Recovery

Parameter	Soil	Water	Plasma	Animal Tissue
Linearity (r^2)	>0.99	>0.99	0.9999[4]	0.997-0.999[5]
Recovery	70-120%[2]	70-120%[3]	>80%[6]	87.9-99.8%[5]

Experimental Protocols

This section provides a detailed methodology for the analysis of **Avermectin B1a**.

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

3.1.1. For Soil Samples:

- Weigh 10 g of a homogenized soil sample.
- Extract the sample twice with 70% (v/v) acetonitrile/water by shaking, centrifuging, and filtering.[2]
- Combine the extracts and remove the organic solvent via rotary evaporation.[2]
- To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.[2]
- Pass the solution through a solid-phase extraction (SPE) column.

- Rinse the SPE column with 25% acetonitrile/water and 1% ammonium hydroxide.[2]
- Elute the analytes with dichloromethane.[2]
- Evaporate the dichloromethane and reconstitute the residue in an acetonitrile/water mixture for LC-HRMS analysis.[2]

3.1.2. For Water Samples:

- Treat water samples with acetonitrile to desorb any analytes from the container surfaces.[3]
- Take a 75-mL aliquot and partition it twice with 20-mL portions of dichloromethane.[3]
- Evaporate the organic portion to dryness.[3]
- Reconstitute the residue in 50% (v/v) acetonitrile/water for analysis.[3]

3.1.3. For Animal Tissue (Muscle, Liver, Fat, Milk):

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

- For meat, homogenize 8 g of ground beef with 2 mL of water in a 50 mL centrifuge tube. For milk, use 10 mL of whole milk.
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Add the contents of a DisQuE pouch (containing salts for CEN QuEChERS) and shake for another minute.
- Centrifuge at 4000 rpm for 15 minutes.
- Take a 1 mL aliquot of the supernatant for dispersive SPE (d-SPE) cleanup.
- Transfer the supernatant to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent and shake for 1 minute.
- Centrifuge at 12000 rpm for 5 minutes.

- Take a 0.5 mL aliquot of the supernatant for LC-HRMS analysis.

3.1.4. For Plasma Samples:

- To 200 µl of plasma in a polypropylene tube, add 10 µl of an appropriate internal standard.
- Add 400 µl of 10 mM sodium acetate buffer and vortex.[6]
- Add 200 µl of methanol, vortex for 5 minutes, and then centrifuge at 3,000 × g for 5 minutes. [6]
- Load the supernatant onto an activated C18 SPE cartridge.[6]
- Wash the cartridge with 2 ml of 15% methanol.[6]
- Elute the analyte with 2 ml of isopropyl alcohol.[6]
- Evaporate the eluate under a gentle stream of nitrogen at 50°C.[6]
- Reconstitute the residue in 100 µl of the mobile phase for injection.[6]

Liquid Chromatography

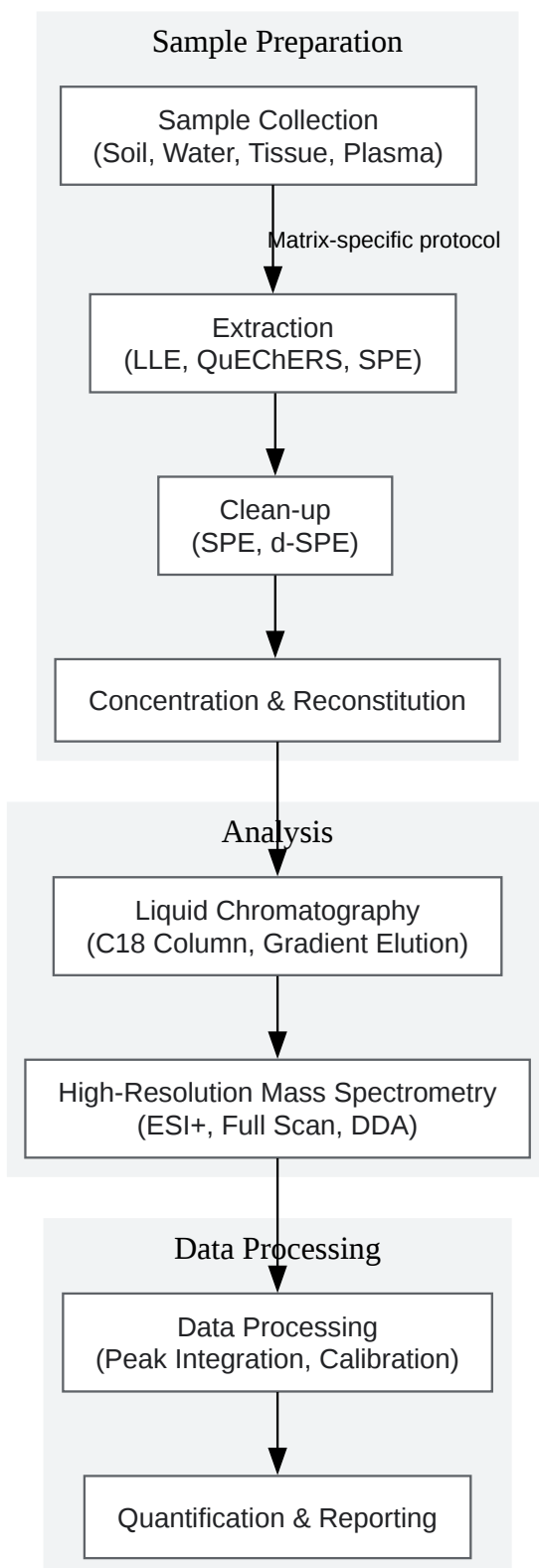
- Column: A C18 reversed-phase column is commonly used. A suitable example is an ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size).[7][8]
- Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.5).[9]
- Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[9]
- Flow Rate: 1.6 mL/min.[9]
- Column Temperature: 45°C.[9]
- Injection Volume: 10-15 µL.[2][3][9]
- Gradient Elution: A gradient elution is necessary to achieve adequate separation of **Avermectin B1a** from matrix components and potential degradation products.[7][8] The specific gradient program should be optimized based on the column and system used.

High-Resolution Mass Spectrometry

- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution analysis.[9]
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.[7][9]
- Capillary Voltage: 3.0 kV.[9]
- Sampling Cone Voltage: 40 V.[9]
- Source Temperature: 100°C.[9]
- Desolvation Temperature: 350°C.[9]
- Cone Gas Flow: 50 L/h.[9]
- Desolvation Gas Flow: 600 L/h.[9]
- Mass Range: A full MS scan should be acquired over a mass range of 50–1200 Da.[9]
- Data Acquisition: Data should be collected in a data-dependent acquisition (DDA) mode to obtain both full scan MS and tandem MS (MS/MS) data for identification and confirmation. The protonated molecule $[M+H]^+$ is often observed.[7]

Visualizations

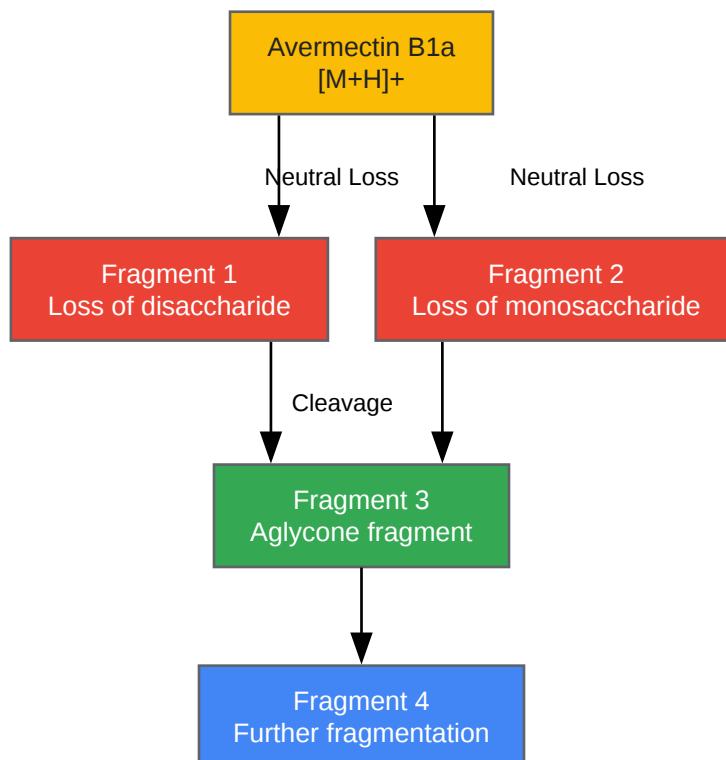
Experimental Workflow



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Caption: Workflow for **Avermectin B1a** analysis.

Proposed Fragmentation Pathway of Avermectin B1a



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